3-Amino-6-azaindole dihydrochloride

Description

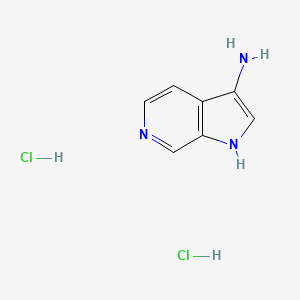

Structure

3D Structure of Parent

Properties

IUPAC Name |

1H-pyrrolo[2,3-c]pyridin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3.2ClH/c8-6-3-10-7-4-9-2-1-5(6)7;;/h1-4,10H,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXDTCCNVGFCPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=CN2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679848 | |

| Record name | 1H-Pyrrolo[2,3-c]pyridin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257535-55-9 | |

| Record name | 1H-Pyrrolo[2,3-c]pyridin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-6-azaindole dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the 6-Azaindole Scaffold

An In-Depth Technical Guide to the Synthesis of 3-Amino-6-azaindole Dihydrochloride

The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) framework is a quintessential "privileged scaffold" in modern medicinal chemistry.[1][2] As a bioisostere of the natural indole nucleus, the strategic placement of a nitrogen atom in the benzene portion of the molecule profoundly influences its electronic properties, hydrogen bonding capabilities, and metabolic stability.[2][3] This modulation often leads to enhanced pharmacological profiles, making azaindoles key components in a multitude of therapeutic agents.

Among the various functionalized azaindoles, 3-amino-6-azaindole serves as a critical building block, particularly in the development of kinase inhibitors and other targeted therapies.[4] However, the free amine is often susceptible to oxidative degradation, necessitating its conversion to a more stable salt form for storage and handling.[5] This guide provides a comprehensive, mechanistically-driven overview of a robust and widely adopted synthetic pathway to produce high-purity this compound, tailored for researchers, chemists, and professionals in drug development.

Strategic Overview: A Three-Step Synthetic Approach

The synthesis of this compound is most effectively achieved through a logical three-step sequence that leverages well-established and scalable chemical transformations. The retrosynthetic strategy hinges on installing a nitrogen-containing functional group at the C3 position, which can be readily converted to the desired primary amine.

-

Electrophilic Nitration: The synthesis commences with the regioselective nitration of the commercially available 6-azaindole core. This step introduces a nitro group (NO₂) at the electron-rich C3 position of the pyrrole ring.

-

Catalytic Reduction: The intermediate, 3-nitro-6-azaindole, undergoes reduction to transform the nitro group into a primary amine (NH₂). Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean reaction profile.

-

Dihydrochloride Salt Formation: The final step involves the conversion of the synthesized 3-amino-6-azaindole base into its corresponding dihydrochloride salt. This provides a stable, crystalline solid that is significantly easier to handle, purify, and store long-term.[5]

Caption: Mechanism of nitronium ion generation and subsequent electrophilic attack.

The C3 position of the 6-azaindole is the most electron-rich and sterically accessible site for electrophilic attack, leading to excellent regioselectivity.

-

Expertise & Experience: The choice of concentrated sulfuric acid is deliberate; it serves as both a solvent and the catalyst required to generate the potent nitronium electrophile. [6]The reaction is performed at 0°C because nitration is highly exothermic. Maintaining a low temperature is critical for controlling the reaction rate, preventing the formation of dinitrated byproducts, and minimizing the degradation of the acid-sensitive azaindole core.

Experimental Protocol: Synthesis of 3-Nitro-6-azaindole

-

Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (5 mL).

-

Cooling: Cool the flask in an ice/salt bath to an internal temperature of 0°C.

-

Substrate Addition: While stirring, add 6-azaindole (1.0 g, 8.47 mmol) portion-wise, ensuring the temperature does not exceed 5°C.

-

Reagent Addition: Slowly add 69% nitric acid (0.533 g, 8.47 mmol) dropwise via the dropping funnel over 20-30 minutes, maintaining the internal temperature at 0°C. [6]5. Reaction: Stir the reaction mixture at 0°C for 2 hours. Subsequently, remove the ice bath and allow the mixture to warm to room temperature, continuing to stir overnight. [6]6. Work-up & Quench: Carefully pour the reaction mixture onto crushed ice (approx. 100 g) in a large beaker with vigorous stirring. This quench step is highly exothermic and must be performed slowly.

-

Neutralization & Precipitation: Cool the aqueous mixture in an ice bath and slowly add a concentrated solution of sodium hydroxide (e.g., 50% w/v) until the pH is >7. A yellow solid will precipitate.

-

Isolation: Extract the aqueous slurry with ethyl acetate (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 3-nitro-6-azaindole as a yellow solid. [6]

Part 2: Reduction of 3-Nitro-6-azaindole

This pivotal step converts the electron-withdrawing nitro group into the versatile amino group. Catalytic hydrogenation is the preferred industrial and laboratory method for this transformation due to its high yield, selectivity, and environmentally benign nature.

Mechanism and Causality

The reduction occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). The process involves the sequential transfer of hydrogen atoms to the nitro group, proceeding through nitroso and hydroxylamine intermediates, which are rapidly reduced to the final amine.

-

Trustworthiness: This protocol is self-validating. The reaction progress can be easily monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS), with the disappearance of the UV-active nitro-aromatic starting material and the appearance of the more polar amine product. The catalyst is completely removed by a simple filtration step, ensuring a product free of heavy metal contamination.

Experimental Protocol: Synthesis of 3-Amino-6-azaindole

-

Vessel Preparation: To a hydrogenation flask or a suitable round-bottom flask, add 3-nitro-6-azaindole (1.0 g, 6.17 mmol) and a solvent such as methanol or ethanol (50 mL).

-

Catalyst Addition: Under an inert atmosphere (e.g., a gentle stream of nitrogen), carefully add 10% palladium on carbon (10% w/w, ~100 mg). Safety Note: Pd/C is pyrophoric and must be handled with care, never allowing it to become dry in the presence of air.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker) or equip it with a hydrogen-filled balloon. Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (1-3 atm) at room temperature. Monitor the reaction progress by TLC or LCMS until the starting material is fully consumed (typically 4-12 hours).

-

Work-up & Filtration: Once complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent (methanol or ethanol). Caution: Keep the Celite pad wet with solvent during and after filtration to prevent the catalyst from igniting.

-

Isolation: Concentrate the filtrate under reduced pressure to yield crude 3-amino-6-azaindole as a solid, which is typically used directly in the next step without further purification.

Part 3: Dihydrochloride Salt Formation

The final step stabilizes the product for long-term storage and facilitates purification. The free base of 3-amino-6-azaindole contains two basic nitrogen atoms—the exocyclic C3-amino group and the endocyclic pyridine nitrogen—both of which are protonated by a strong acid like HCl.

Mechanism and Causality

This is a straightforward acid-base reaction. The addition of two equivalents of hydrochloric acid protonates both basic sites, forming a stable, often crystalline, dihydrochloride salt.

-

Authoritative Grounding: The conversion to a salt is standard practice for amine-containing pharmaceutical intermediates. [5]It enhances stability by preventing air oxidation of the electron-rich aminopyrrole system and improves the compound's handling characteristics. The resulting solid can often be purified by simple recrystallization. [1]

Experimental Protocol: Preparation of this compound

-

Dissolution: Dissolve the crude 3-amino-6-azaindole from the previous step in a suitable solvent like Tetrahydrofuran (THF) (15 mL). [1]2. Acidification: While stirring, add a solution of 4M HCl in 1,4-dioxane dropwise until the pH of the mixture is approximately 2 (as checked with pH paper).

-

Precipitation: Upon acidification, a precipitate will form. Continue stirring the resulting slurry at room temperature for 30-60 minutes to ensure complete salt formation.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold THF and then diethyl ether to remove any non-polar impurities.

-

Drying & Purification: Dry the solid under high vacuum. For enhanced purity, the resulting dihydrochloride salt can be recrystallized from a solvent such as methanol. [1]

Data Summary

| Step | Reaction | Key Reagents | Typical Yield | Product Form |

| 1 | Nitration | 6-Azaindole, H₂SO₄, HNO₃ | ~50-65% [6] | Yellow Solid |

| 2 | Reduction | 3-Nitro-6-azaindole, Pd/C, H₂ | >90% | Off-white/Tan Solid |

| 3 | Salt Formation | 3-Amino-6-azaindole, HCl/Dioxane | >95% | White/Off-white Crystalline Solid |

References

- A Novel One-Step Synthesis of 2-Substituted 6-Azaindoles from 3-Amino-4-picoline and Carboxylic Esters.

- A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters.PubMed.

- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz

- Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines.ChemRxiv.

- Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modul

- Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit

- Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity.RSC Publishing.

- Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A.

- Organometallic methods for the synthesis and functionalization of azaindoles.Chemical Society Reviews (RSC Publishing).

- 3-NITRO-6-AZAINDOLE | 67058-77-9.ChemicalBook.

- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz

- An effective procedure for the preparation of 3-substituted-4- or 6-azaindoles from ortho-methyl nitro pyridines.

- Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole.

- Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temper

- 3-Amino-6-azaindole.BLD Pharm.

- This compound.A2B Chem.

- A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionaliz

- Indole, azaindole and related heterocyclic n-substituted piperazine derivatives.

- (a) Reduction of the nitro group in 6a to obtain 11a, a possible...

- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv

- 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides.PubMed Central.

- 3-Aminoindole Hydrochloride: A Core Intermediate in Synthetic Chemistry and Drug Discovery.Benchchem.

- Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit.ChemRxiv.

- Azaindoles in Medicinal Chemistry.PharmaBlock.

- Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations.

- 3-Amino-7-azaindole dihydrochloride.J&K Scientific LLC.

- 3-AMINO-7-AZAINDOLE DIHYDROCHLORIDE.INDOFINE Chemical Company.

- 6-Amino-7-azaindole Dihydrochloride - D

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-NITRO-6-AZAINDOLE | 67058-77-9 [chemicalbook.com]

A Comprehensive Technical Guide on the Physicochemical Properties of 3-Amino-6-azaindole Dihydrochloride

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the essential physicochemical properties of 3-Amino-6-azaindole dihydrochloride, a heterocyclic building block of significant interest in medicinal chemistry. As a derivative of the azaindole scaffold, which is recognized as a privileged structure in numerous therapeutic agents, a fundamental understanding of this compound's characteristics is critical for its effective application.[1][2] This document outlines its molecular structure, solubility, acidity (pKa), and stability, supported by established experimental protocols to ensure scientific integrity and reproducibility for researchers in drug discovery and development.

Introduction: The Strategic Importance of the Azaindole Scaffold

Azaindoles, also known as pyrrolopyridines, are bioisosteres of the indole nucleus and have garnered substantial attention in drug discovery. The strategic placement of a nitrogen atom in the benzene ring portion of indole can significantly modulate physicochemical properties such as solubility and basicity, while also introducing an additional hydrogen bond acceptor.[1][2] This often translates to improved pharmacokinetic profiles and enhanced binding affinity to biological targets, particularly protein kinases where the azaindole nitrogen can mimic the hinge-binding interactions of adenine.[2] this compound serves as a key synthetic intermediate for elaborating this valuable scaffold, making a comprehensive understanding of its properties essential for optimizing synthetic routes and developing robust formulations.[3][4]

Molecular and Core Physical Properties

3-Amino-6-azaindole is typically supplied as a dihydrochloride salt to improve its handling, stability, and solubility in aqueous media. The core properties are summarized below.

Table 1: Core Physicochemical Identifiers for this compound

| Property | Value | Source(s) |

| Chemical Formula | C₇H₇N₃·2HCl | [5] |

| Molecular Weight | 206.1 g/mol | [5] |

| Appearance | Off-white to brown crystalline powder | [6][7] |

| CAS Number | 1257535-55-9 | [5] |

| Canonical SMILES | C1=CC2=C(NC=C2N)N=C1.Cl.Cl | [7] |

| InChI Key | SJUROPXPIWYNFJ-UHFFFAOYSA-N | [7] |

Solubility Profile

The aqueous solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical factor influencing reaction kinetics, purification, and formulation. The dihydrochloride salt form of 3-amino-6-azaindole confers significantly enhanced aqueous solubility compared to its free base.

Table 2: General Solubility of this compound

| Solvent | Expected Solubility | Rationale |

| Water | Soluble | The dihydrochloride salt form readily ionizes. |

| DMSO | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of compounds. |

| Methanol/Ethanol | Sparingly Soluble | Lower polarity compared to water may limit the dissolution of the salt form. |

Authoritative Experimental Protocol: Aqueous Solubility Determination (OECD 105)

To ensure data integrity and cross-laboratory comparability, the Flask Method , as described in the OECD Guideline for the Testing of Chemicals, No. 105, is the standard for substances with solubility greater than 10⁻² g/L.[8][9]

Workflow Diagram: OECD 105 Flask Method

Caption: Workflow for determining aqueous solubility via the OECD 105 flask method.

Step-by-Step Methodology:

-

Preparation: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.[8][9]

-

Equilibration: An excess amount of this compound is added to a known volume of water in a flask. The mixture is agitated at a controlled temperature (preferably 20 ± 0.5 °C) until saturation equilibrium is achieved.[8][9]

-

Phase Separation: The suspension is separated by centrifugation or filtration to remove undissolved solid.[10]

-

Analysis: The concentration of the compound in the clear aqueous phase is determined using a suitable and validated analytical method, such as HPLC-UV.[10]

Causality and Trustworthiness: This method directly measures the saturation mass concentration, providing a definitive value for the substance's solubility under controlled conditions.[11] Following the OECD guideline ensures the data is robust and meets international standards for chemical safety and registration.[10][12]

Acidity and Basicity Profile (pKa)

The pKa values of a molecule are fundamental to predicting its ionization state at different pH levels, which in turn governs its absorption, distribution, metabolism, and excretion (ADME) properties. For 3-Amino-6-azaindole, the key ionizable centers are the pyridine nitrogen, the pyrrole nitrogen, and the exocyclic amino group. The pKa of the parent 6-azaindole has been calculated to be approximately 5.61.[13] The addition of the amino group at the 3-position is expected to influence this value.

Authoritative Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise and widely used technique for determining pKa values.[14] The method involves monitoring pH changes in a solution of the analyte upon the stepwise addition of a titrant (an acid or a base).[15][16]

Logical Flow: pKa Determination via Potentiometry

Caption: Logical workflow for determining pKa values by potentiometric titration.

Step-by-Step Methodology:

-

System Calibration: The potentiometer and pH electrode are precisely calibrated using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[15]

-

Sample Preparation: A precise quantity of this compound is dissolved in a solution of constant ionic strength (e.g., 0.15 M KCl) to achieve a concentration of at least 10⁻⁴ M.[14][15] The solution is purged with nitrogen to remove dissolved CO₂.[15]

-

Titration: The solution is titrated with a standardized strong base (e.g., 0.1 M NaOH). The pH is recorded after each incremental addition of the titrant.[15]

-

Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa value corresponds to the pH at the midpoint of the buffer region, also known as the half-equivalence point.[15] The inflection point of the curve helps to precisely locate the equivalence point.[17]

Expertise and Self-Validation: This method is highly reliable because it directly measures the change in protonation.[16] Maintaining constant ionic strength and a CO₂-free environment minimizes errors, ensuring the trustworthiness of the resulting pKa value.[15] For sparingly soluble compounds, co-solvents can be used, but require extrapolation to determine the pKa in a purely aqueous medium.[14]

Stability and Storage

Proper handling and storage are crucial for maintaining the chemical integrity of reactive intermediates.

-

Hazard Profile: this compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[5][18] Appropriate personal protective equipment (PPE) should be used during handling.

-

Storage Conditions: The compound should be stored in a cool, dry place.[19] Some suppliers recommend refrigerated temperatures to ensure long-term stability. It should be kept in a tightly sealed container to protect it from moisture, as hydrochloride salts can be hygroscopic.

Conclusion

This guide has detailed the foundational physicochemical properties of this compound, providing both established data and the authoritative experimental protocols required for its verification. A rigorous understanding of its solubility, pKa, and stability is not merely academic; it is a prerequisite for the successful design of synthetic routes, the optimization of reaction conditions, and the development of robust analytical methods. By adhering to standardized protocols like those from the OECD and employing precise techniques such as potentiometric titration, researchers can ensure the quality and reproducibility of their work, accelerating the journey of discovery in medicinal chemistry.

References

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

-

Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

-

Solubility testing in accordance with the OECD 105. FILAB. [Link]

-

Water Solubility. Scymaris. [Link]

-

chemical label this compound. echa.europa.eu. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

-

Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. SciSpace. [Link]

-

Test No. 105: Water Solubility. OECD. [Link]

-

Test No. 105: Water Solubility. OECD. [Link]

-

OECD 105 - Water Solubility. Situ Biosciences. [Link]

-

3-Amino-7-azaindole dihydrochloride. Chem-Impex. [Link]

-

The Heterocyclic Chemistry of Azaindoles. Wipf Group, University of Pittsburgh. [Link]

-

3-Amino-7-azaindole dihydrochloride | 100960-08-5. J&K Scientific LLC. [Link]

-

6-Amino-7-azaindole Dihydrochloride - Data Sheet. BioVision. [Link]

-

3-Amino-7-azaindole hydrochloride. PubChem. [Link]

-

Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. PMC - NIH. [Link]

-

3-AMINO-7-AZAINDOLE DIHYDROCHLORIDE. INDOFINE Chemical Company. [Link]

-

3-Amino-7-azaindole dihydrochloride. AMERICAN ELEMENTS. [Link]

-

Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. [Link]

-

Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

-

Azaindole Therapeutic Agents. PMC - PubMed Central. [Link]

-

Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. labsolu.ca [labsolu.ca]

- 6. chemimpex.com [chemimpex.com]

- 7. americanelements.com [americanelements.com]

- 8. Water Solubility | Scymaris [scymaris.com]

- 9. oecd.org [oecd.org]

- 10. filab.fr [filab.fr]

- 11. oecd.org [oecd.org]

- 12. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 13. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. chemical-label.com [chemical-label.com]

- 19. 3-AMINO-7-AZAINDOLE DIHYDROCHLORIDE | | INDOFINE Chemical Company [indofinechemical.com]

Spectroscopic Characterization of 3-Amino-6-Azaindole Dihydrochloride: A Technical Guide

Introduction

3-Amino-6-azaindole, a heterocyclic amine, serves as a crucial building block in medicinal chemistry and drug discovery. Its structural motif is found in a variety of biologically active compounds, including kinase inhibitors.[1][2] The dihydrochloride salt form enhances the compound's solubility and stability, making it particularly suitable for use in high-throughput screening and as an intermediate in pharmaceutical synthesis.[2] A thorough understanding of its spectroscopic properties is paramount for researchers to ensure identity, purity, and structural integrity throughout their experimental workflows.

This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-amino-6-azaindole dihydrochloride. The insights presented herein are synthesized from foundational spectroscopic principles and comparative analysis of structurally related azaindole derivatives.[3][4][5][6][7][8]

Molecular Structure and Spectroscopic Overview

The structure of 3-amino-6-azaindole features a pyrrolo[2,3-c]pyridine core. The dihydrochloride salt form implies protonation at two of the basic nitrogen centers, most likely the 6-aza nitrogen of the pyridine ring and the 3-amino group, leading to the formation of an ammonium salt and a pyridinium ion. This protonation significantly influences the electronic environment of the molecule and, consequently, its spectroscopic signatures.

Diagram 1: Chemical Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide distinct and informative spectra.

¹H NMR Spectroscopy

Expected Chemical Shifts (δ) in DMSO-d₆:

The proton NMR spectrum is anticipated to exhibit signals corresponding to the aromatic protons and the amine protons. The use of a polar aprotic solvent like DMSO-d₆ is recommended to avoid exchange of the acidic protons.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Notes |

| NH (indole) | 11.0 - 12.0 | br s | - | The pyrrole NH proton is expected to be downfield due to aromaticity and hydrogen bonding with the solvent. |

| NH₃⁺ (amino group) | 8.5 - 9.5 | br s | - | The protons of the ammonium group will appear as a broad singlet and will be significantly downfield due to the positive charge. |

| Aromatic CH | 7.0 - 8.5 | m | - | The protons on the pyridine and pyrrole rings will appear in the aromatic region. Their exact shifts will be influenced by the positions of the nitrogen atoms and the protonation state. |

Experimental Protocol:

-

Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy

Expected Chemical Shifts (δ) in DMSO-d₆:

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon Assignment | Expected Chemical Shift (ppm) | Notes |

| Aromatic C | 110 - 150 | The carbon atoms of the heterocyclic rings will resonate in this region. Carbons adjacent to nitrogen atoms will be shifted downfield. |

| C-NH₃⁺ | ~125 | The carbon bearing the amino group will be influenced by the electron-withdrawing effect of the ammonium group. |

Experimental Protocol:

-

Use the same sample prepared for ¹H NMR spectroscopy.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

Diagram 2: NMR Spectroscopy Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds and the aromatic rings.

Expected Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium) | 3200 - 2800 | Strong, Broad |

| N-H Stretch (Indole) | 3400 - 3300 | Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C=C and C=N Stretch (Aromatic) | 1650 - 1450 | Medium to Strong |

| N-H Bend (Ammonium) | 1600 - 1500 | Medium |

Experimental Protocol:

-

Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is the preferred method due to the ionic nature of the compound.

Expected Mass Spectrum:

-

Molecular Ion: In positive ion mode ESI-MS, the spectrum is expected to show a prominent peak for the protonated free base [M+H]⁺ at m/z 134.1. The molecular weight of the free base (C₇H₇N₃) is 133.15 g/mol .

-

Fragmentation: The fragmentation pattern will depend on the collision energy used. Common fragmentation pathways for azaindole derivatives involve the loss of small neutral molecules such as HCN or NH₃.

Diagram 3: Proposed ESI-MS Fragmentation Pathway

Experimental Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile/water.

-

Infuse the solution into the electrospray ionization source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Conclusion

The spectroscopic data presented in this guide provide a comprehensive framework for the characterization of this compound. By leveraging NMR, IR, and MS techniques, researchers can confidently verify the structure and purity of this important synthetic intermediate. The provided experimental protocols offer a starting point for obtaining high-quality data, while the interpretive guidance will aid in the accurate analysis of the resulting spectra. Adherence to these analytical principles is essential for ensuring the reliability and reproducibility of research outcomes in the fields of medicinal chemistry and drug development.

References

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

Synthesis and photophysical studies of novel azaindole derivatives in solution and self-assembled crystals. (n.d.). CORE. Retrieved from [Link]

-

Molecules. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. MDPI. Retrieved from [Link]

-

Nakajima, A., et al. (1995). Spectroscopic Study of Hydrogen Bonded 7-Azaindole Clusters. ResearchGate. Retrieved from [Link]

-

Molecules. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Retrieved from [Link]

-

Ivonin, S. P., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. Retrieved from [Link]

-

The Journal of Physical Chemistry B. (2012). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. Retrieved from [Link]

-

Ivonin, S. P., et al. (2023). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. Retrieved from [Link]

-

Molecules. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. MDPI. Retrieved from [Link]

-

Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Indian Institute of Science. Retrieved from [Link]

-

Ivonin, S. P., et al. (2023). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. RSC Publishing. Retrieved from [Link]

-

A180724. (n.d.). This compound. Retrieved from [Link]

-

Ivonin, S. P., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ResearchGate. Retrieved from [Link]

-

Ivonin, S., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. Cambridge Open Engage. Retrieved from [Link]

-

SUPPORTING INFORMATION Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3- amino-4-methyl pyridines: new frontie. (n.d.). RSC Publishing. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-7-azaindole hydrochloride. Retrieved from [Link]

-

Med. (2021). Azaindole Therapeutic Agents. PubMed Central. Retrieved from [Link]

-

Molecules. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI. Retrieved from [Link]

-

Journal of the American Chemical Society. (2022). Programmed Heterocycle Synthesis Using Halomucononitriles as Zincke Nitrile Precursors. ACS Publications. Retrieved from [Link]

-

Hassan, M. I., & Hassane, A. M. A. (2019). Synthesis, Characterization and in vitro Antibacterial evaluation of New Oxindoles and Spiro-Oxindoles Derivatives. ResearchGate. Retrieved from [Link]

Sources

- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. repositorio.uam.es [repositorio.uam.es]

- 4. chemrxiv.org [chemrxiv.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

biological activity of 3-Amino-6-azaindole dihydrochloride

An In-Depth Technical Guide on the Synthetic Utility and Biological Relevance of 3-Amino-6-azaindole Dihydrochloride

Abstract

The azaindole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its bioisosteric relationship with endogenous purines and its prevalence in a multitude of clinically significant molecules. Within this class, 6-azaindole derivatives have emerged as potent modulators of various biological targets, particularly protein kinases. This technical guide focuses on this compound, a key chemical intermediate whose strategic importance lies not in its intrinsic biological activity, but in its role as a versatile and foundational building block for the synthesis of novel therapeutic agents. We will explore the physicochemical properties that make this compound an ideal starting material, detail its synthetic applications, and examine the biological activities and mechanisms of action of the potent molecules derived from its scaffold.

Part 1: The 6-Azaindole Scaffold: A Privileged Structure in Drug Discovery

The concept of bioisosterism—the substitution of atoms or groups with other groups of similar size, shape, and electronic configuration—is a fundamental strategy in drug design. The azaindole nucleus is an excellent bioisostere of the naturally occurring indole and purine systems.[1][2][3] The strategic placement of a nitrogen atom in the six-membered ring can significantly alter the molecule's physicochemical properties, including its solubility, lipophilicity (LogP), and hydrogen bonding capacity.[2][3][4]

These modifications can lead to enhanced target binding affinity, improved pharmacokinetic profiles (ADME), and the creation of novel intellectual property.[3][4] The utility of this scaffold is underscored by the number of FDA-approved drugs and clinical candidates that incorporate an azaindole core, targeting a wide range of diseases from cancer to viral infections and inflammatory conditions.[1][5]

Part 2: this compound: A Versatile Synthetic Intermediate

Physicochemical Properties

This compound (CAS Number: 1257535-55-9; Molecular Formula: C₇H₇N₃·2HCl) is a stable, crystalline solid.[6] The dihydrochloride salt form confers advantageous properties for laboratory use, notably enhanced stability and improved solubility in aqueous and polar organic solvents, which is beneficial for consistent reaction performance and high-throughput screening applications.

Synthetic Potential and Strategy

The true value of 3-Amino-6-azaindole lies in its synthetic versatility. The 3-amino group is a nucleophilic handle, perfectly positioned for a wide array of chemical transformations. This allows medicinal chemists to systematically introduce diverse functional groups and build molecular complexity, thereby exploring the structure-activity relationship (SAR) to optimize potency, selectivity, and drug-like properties. Common synthetic routes include:

-

Acylation: Formation of amide bonds by reacting the amino group with carboxylic acids, acid chlorides, or anhydrides.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

-

Cross-Coupling Reactions: The azaindole core itself can be further functionalized, often following N-protection of the pyrrole nitrogen.

This systematic derivatization allows for the precise tuning of a molecule's properties to achieve the desired biological effect.

Caption: Synthetic workflow from 3-Amino-6-azaindole to a library of bioactive compounds.

Part 3: Biological Activities and Targets of 6-Azaindole Derivatives

While this compound is primarily a synthetic precursor, the compounds derived from it exhibit a broad range of potent biological activities.

Primary Target Class: Protein Kinase Inhibition

The 6-azaindole scaffold is particularly well-suited for the design of protein kinase inhibitors. Kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer and inflammatory diseases. The azaindole core acts as an ATP-mimetic, with the nitrogen atoms forming key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a pattern that mimics the binding of adenine in ATP.[1][2] This interaction provides a strong anchor for the molecule, allowing the appended functionalities (introduced via the 3-amino group) to interact with other regions of the binding site to achieve high potency and selectivity.

Derivatives of 6-azaindole have been investigated as inhibitors of numerous kinases, including those involved in cell cycle progression, signal transduction, and angiogenesis.

Caption: Inhibition of a kinase signaling pathway by a 6-azaindole derivative.

Other Reported Biological Activities

The versatility of the 6-azaindole scaffold extends beyond kinase inhibition. Published research on various derivatives has indicated potential for:

-

Glucocorticoid Receptor Agonism: Certain 2-substituted-6-azaindoles have shown promise as glucocorticoid receptor agonists, potentially offering anti-inflammatory effects with an improved side-effect profile compared to traditional steroids.[1]

-

Cannabinoid Receptor Modulation: The 6-azaindole ring has been explored as a bioisosteric replacement for the indole in allosteric modulators of the cannabinoid receptor 1 (CB₁), a target for various neurological and metabolic disorders.[4]

-

Antiviral Activity: The 6-azaindole derivative Temsavir (and its prodrug Fostemsavir) functions as an HIV entry inhibitor by targeting the viral gp120 protein, demonstrating the scaffold's utility in anti-infective research.[1]

Part 4: Experimental Protocols

The following protocols are representative methodologies for the synthesis and evaluation of compounds derived from this compound.

Protocol 1: Synthesis of a Representative N-(6-azaindol-3-yl)benzamide Derivative

This protocol describes a standard Schotten-Baumann acylation.

1. Materials:

- This compound

- Benzoyl chloride

- Pyridine (or another suitable base, e.g., triethylamine)

- Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

- Saturated aqueous sodium bicarbonate (NaHCO₃) solution

- Brine (saturated aqueous NaCl solution)

- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

- Rotary evaporator, magnetic stirrer, separatory funnel, standard glassware

2. Procedure:

- Suspend 1.0 equivalent of this compound in DCM in a round-bottom flask.

- Add 3.0 to 4.0 equivalents of pyridine to the suspension with stirring. This neutralizes the HCl salts and acts as a base for the reaction. Stir until the starting material fully dissolves.

- Cool the reaction mixture to 0 °C in an ice bath.

- Slowly add 1.1 equivalents of benzoyl chloride dropwise to the stirred solution.

- Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

- Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid) and brine.

- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- Purify the resulting crude solid via column chromatography on silica gel or recrystallization to yield the pure N-(6-azaindol-3-yl)benzamide product.

- Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Luminescence-Based Kinase Inhibition Assay

This protocol outlines a common method to determine the IC₅₀ value of a test compound against a specific protein kinase.

1. Principle:

- This assay measures the amount of ATP remaining in solution following a kinase reaction. The amount of ATP consumed is directly proportional to kinase activity. A luciferase-based reagent is used to generate a luminescent signal from the remaining ATP. A lower signal indicates higher kinase activity (more ATP consumed) and weaker inhibition.

2. Materials:

- Test compounds (6-azaindole derivatives) dissolved in DMSO.

- Recombinant protein kinase of interest.

- Kinase substrate (peptide or protein).

- ATP solution at a specified concentration (often near the Kₘ value).

- Kinase assay buffer.

- A commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

- White, opaque 96-well or 384-well microplates.

- A luminometer for signal detection.

3. Procedure:

- Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 10 µM to 1 nM).

- In the wells of the microplate, add the kinase, substrate, and assay buffer.

- Add a small volume of the diluted test compound to the appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells containing only DMSO.

- Initiate the kinase reaction by adding the ATP solution to all wells.

- Incubate the plate at room temperature or 30 °C for a specified time (e.g., 60 minutes).

- Stop the reaction and detect remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.

- Incubate for 10 minutes to allow the luminescent signal to stabilize.

- Measure the luminescence of each well using a plate-reading luminometer.

- Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Part 5: Data Summary of Representative 6-Azaindole Derivatives

The following table summarizes the biological activities of select 6-azaindole derivatives reported in the literature, illustrating the scaffold's broad applicability.

| Compound Class/Example | Biological Target | Reported Activity/Potency | Therapeutic Area |

| Fostemsavir (Prodrug) | HIV-1 gp120 | Inhibits viral entry | Antiviral (HIV) |

| GNF2133 | Glucocorticoid Receptor | Agonist activity, reduced bone loss in mouse models[1] | Anti-inflammatory |

| AZD6738 (7-azaindole) | ATR Kinase | Potent and selective inhibitor[1] | Oncology |

| Various 2-substituted | PIM2 Kinase | Anti-cancer activity via kinase inhibition[1] | Oncology |

| Azaindole-1 | Rho Kinase (ROCK) | Vasorelaxant and antiproliferative effects[7] | Pulmonary Hypertension |

Conclusion

This compound is a quintessential example of a high-value starting material in modern drug discovery. While not possessing significant intrinsic bioactivity, its strategic functionalization serves as the gateway to a vast chemical space of potent and selective therapeutic agents. Its stable, soluble salt form and the reactive 3-amino handle provide a robust platform for generating diverse compound libraries. The proven success of the 6-azaindole scaffold in targeting critical disease pathways, particularly in kinase inhibition, ensures that this compound will remain a compound of high interest for researchers, scientists, and drug development professionals dedicated to creating the next generation of innovative medicines.

References

-

Chem-Impex. 3-Amino-7-azaindole dihydrochloride. Available from: [Link]

-

Ivonin, S. P., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. Available from: [Link]

-

MDPI. (2023). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. Available from: [Link]

-

Motati, D. R., Amaradhi, R., & Ganesh, T. (2020). Azaindole Therapeutic Agents. Bioorganic & Medicinal Chemistry. Available from: [Link]

-

Bollacke, A., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Available from: [Link]

-

Ivonin, S. P., et al. (2023). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines. ChemRxiv. Available from: [Link]

-

PubMed. (2024). Synthesis and biological evaluation of structurally diverse 6-aryl-3-aroyl-indole analogues as inhibitors of tubulin polymerization. Available from: [Link]

-

Motati, D. R., Amaradhi, R., & Ganesh, T. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers. Available from: [Link]

-

PubMed. (2020). Azaindole therapeutic agents. Available from: [Link]

-

ResearchGate. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. Available from: [Link]

-

Immadi, S. S., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Cannabis and Cannabinoid Research. Available from: [Link]

-

PubMed. (2010). Therapeutic efficacy of azaindole-1 in experimental pulmonary hypertension. Available from: [Link]

Sources

- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Azaindole therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. labsolu.ca [labsolu.ca]

- 7. Therapeutic efficacy of azaindole-1 in experimental pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Z Guide to 3-Amino-6-azaindole Dihydrochloride: A Bioisosteric Approach to Overcoming Indole Liabilities in Drug Discovery

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, particularly kinase inhibitors.[1][2] However, its inherent lipophilicity and susceptibility to oxidative metabolism often present significant challenges in drug development, leading to poor pharmacokinetic profiles. This technical guide provides an in-depth analysis of 3-amino-6-azaindole as a strategic bioisosteric replacement for the indole core. We will explore the physicochemical rationale behind this substitution, detailing how the introduction of a nitrogen atom into the benzene portion of the indole ring system can favorably modulate key drug-like properties.[3][4] This guide offers medicinal chemists a comprehensive resource, including synthetic protocols, comparative property data, and a discussion of strategic applications, to effectively leverage this powerful bioisostere in modern drug discovery programs.

The Indole Dilemma: Balancing Potency and Properties

The indole scaffold is a cornerstone of targeted therapies, especially in oncology.[5][6] Its planar, bicyclic structure and hydrogen-bonding NH group are perfectly suited to interact with the hinge region of the ATP-binding pocket in many protein kinases.[4][7] This interaction is a critical anchor for a multitude of inhibitors targeting kinases like EGFR, VEGFR, and JAK2.[1][5]

Despite its success, the indole ring is not without its liabilities:

-

High Lipophilicity: The carbocyclic nature of the benzene ring contributes to high LogP values, which can lead to poor aqueous solubility, non-specific binding, and challenging formulation.[4]

-

Metabolic Instability: The indole ring is prone to oxidative metabolism by Cytochrome P450 (CYP) enzymes, primarily at the C2, C3, C4, and C7 positions. This can result in rapid clearance and the formation of potentially reactive metabolites.

-

Limited Property Modulation: With a rigid carbon framework, opportunities to fine-tune physicochemical properties without significantly altering the core pharmacophore are limited.

These challenges necessitate the exploration of bioisosteric replacements—chemical groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects.

The Azaindole Advantage: Strategic Bioisosterism

Azaindoles, or pyrrolopyridines, are bioisosteres of indole where one of the CH groups in the benzene ring is replaced by a nitrogen atom.[3][8] This seemingly minor change has profound consequences on the molecule's electronic and physical properties.[4] The 6-azaindole isomer, in particular, has emerged as a highly effective indole mimic.

Physicochemical Rationale

The strategic placement of a nitrogen atom at the 6-position imparts several key advantages:

-

Reduced Lipophilicity & Enhanced Solubility: The pyridine ring is more polar than a benzene ring. The nitrogen atom acts as a hydrogen bond acceptor, improving interactions with water and significantly increasing aqueous solubility.[9][10] This is a crucial advantage for improving the druggability of a lead compound.

-

Modulated Basicity (pKa): The pyridine nitrogen introduces a basic center, allowing for salt formation (such as the dihydrochloride salt), which can further enhance solubility and provide formulation options.

-

Altered Metabolic Profile: The replacement of a carbon with a less-electrophilic nitrogen can block a potential site of metabolism, thereby improving metabolic stability and increasing the compound's half-life.[9]

-

Maintained H-Bonding: Crucially, the pyrrole NH group is retained, allowing the molecule to maintain the key hydrogen-bonding interaction with the protein target's hinge region, thus preserving potency.[4]

The addition of a 3-amino group to the 6-azaindole scaffold provides an additional vector for interaction with the target protein or for attaching other pharmacophoric elements, further enhancing its utility as a versatile building block.

Comparative Data: Indole vs. 6-Azaindole Analogs

The theoretical benefits of the azaindole scaffold are consistently borne out in experimental data. The following table summarizes a typical comparison observed in medicinal chemistry programs when an indole core is replaced with a 6-azaindole core.

| Property | Representative Indole Analog | Representative 6-Azaindole Analog | Rationale for Improvement |

| Aqueous Solubility | < 10 µg/mL | > 400 µg/mL | Increased polarity and H-bond accepting capacity of the pyridine ring.[9] |

| cLogP | 4.5 | 3.2 | The nitrogen atom reduces overall lipophilicity.[4] |

| Target IC₅₀ | 5 nM | 7 nM | The key H-bonding interaction with the target is maintained, preserving potency. |

| Metabolic Stability (HLM t₁/₂) | 15 min | > 100 min | The pyridine nitrogen can block a site of oxidative metabolism.[9] |

Data are representative examples compiled from typical outcomes reported in medicinal chemistry literature.[9]

Synthesis and Application Workflow

Integrating 3-amino-6-azaindole into a drug discovery pipeline involves a validated workflow encompassing synthesis, purification, and comparative evaluation against the parent indole compound.

Caption: A typical workflow for synthesizing and evaluating a 6-azaindole bioisostere against its parent indole analog.

Key Experimental Protocols

The following protocols provide standardized, step-by-step methods for the synthesis and evaluation of 3-amino-6-azaindole-based compounds.

Protocol: Synthesis of 2-Substituted 6-Azaindoles

This protocol is adapted from a general, robust method for synthesizing 2-substituted 6-azaindoles from 3-amino-4-picoline.[11][12] The dihydrochloride salt can be prepared in a subsequent step using HCl.

Objective: To synthesize a 2-substituted 6-azaindole core.

Materials:

-

3-Amino-4-picoline

-

Anhydrous Tetrahydrofuran (THF)

-

sec-Butyllithium (s-BuLi, 1.4 M in cyclohexane)

-

Carboxylic ester (R-COOEt)

-

Methanol (MeOH)

-

Standard glassware for anhydrous reactions (nitrogen atmosphere)

Procedure:

-

Preparation: In a dry, nitrogen-flushed flask, dissolve 3-amino-4-picoline (1.0 eq) in anhydrous THF.

-

Dilithiation: Cool the solution to -78 °C. Slowly add s-BuLi (3.0 eq) over 10 minutes, maintaining the temperature below -70 °C.

-

Warming: After addition is complete, warm the reaction mixture to room temperature and stir for 3 hours. The solution will typically change color, indicating the formation of the dianion.

-

Condensation: Cool the solution back down to -78 °C. Add the desired carboxylic ester (0.4 eq) dropwise. Stir the resulting mixture at -78 °C for 1 hour.

-

Quenching: Quench the reaction by slowly adding methanol.

-

Cyclization: Allow the solution to warm to room temperature and stir for an additional 1 hour to ensure complete cyclization.

-

Work-up & Purification: Concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, dry over sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography (silica gel) to yield the desired 2-substituted 6-azaindole.

Rationale: This one-pot method proceeds via the dilithiation of 3-amino-4-picoline, creating a potent nucleophile that condenses with the ester.[12] The subsequent work-up facilitates the intramolecular cyclization to form the pyrrole ring of the azaindole system.

Protocol: Comparative Aqueous Solubility Assay (Kinetic)

Objective: To compare the kinetic aqueous solubility of the parent indole compound and its 6-azaindole bioisostere.

Materials:

-

Test compounds (Indole and 6-Azaindole analogs)

-

Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well plates (UV-transparent)

-

Plate reader capable of measuring absorbance at 620 nm

Procedure:

-

Stock Solutions: Prepare 10 mM stock solutions of each test compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solutions using DMSO.

-

Assay Plate Preparation: Transfer a small volume (e.g., 2 µL) from each dilution into a new 96-well plate containing PBS (e.g., 198 µL) to achieve a final DMSO concentration of 1%.

-

Incubation: Shake the plate for 2 hours at room temperature, protected from light.

-

Measurement: Measure the absorbance (or turbidity) of each well at 620 nm using a plate reader. The point at which a sharp increase in absorbance is observed indicates precipitation.

-

Data Analysis: The concentration of the last clear well is reported as the kinetic aqueous solubility.

Rationale: This high-throughput method provides a rapid assessment of solubility. The turbidity measurement detects the formation of precipitate as the compound crashes out of the aqueous buffer, providing a reliable comparison of the relative solubilities of the matched pair.

The Bioisosteric Replacement in Action: A Structural Perspective

The true power of the 3-amino-6-azaindole scaffold is its ability to mimic the key interactions of indole while improving physicochemical properties. In kinase inhibition, the NH of the pyrrole ring is often a critical hydrogen bond donor to the "hinge" region of the kinase ATP binding site.

Sources

- 1. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. img01.pharmablock.com [img01.pharmablock.com]

- 10. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Electrophilic [4+1]-Cyclization for 6-Azaindole Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a cornerstone of modern medicinal chemistry, embedded in numerous FDA-approved therapeutics and clinical candidates. Its unique electronic properties and hydrogen bonding capabilities make it a privileged structure in drug design. However, traditional synthetic routes to functionalized 6-azaindoles are often cumbersome, requiring harsh conditions or multi-step sequences that limit analog generation. This guide details a powerful and increasingly vital strategy: the electrophilic [4+1]-cyclization of 3-amino-4-methylpyridines. We will explore the mechanistic underpinnings of this reaction, provide a field-proven experimental protocol, and discuss its synthetic scope and limitations. This methodology offers a direct, scalable, and often single-step route to valuable 6-azaindole building blocks, accelerating discovery and development timelines.

Introduction: The Privileged 6-Azaindole Scaffold

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and among them, the 6-azaindole core has emerged as particularly significant. This bicyclic system, which is isosteric to indole but features a pyridine nitrogen at the 6-position, is found in drugs targeting a wide array of diseases. Notable examples include Fostemsavir, an HIV entry inhibitor, and YH4808, a promising therapeutic for reflux esophagitis that has advanced to Phase 2 clinical trials[1]. The pyridine nitrogen introduces a key hydrogen bond acceptor site and modulates the electronic character of the entire ring system, often enhancing metabolic stability and target affinity compared to its indole counterpart.

Despite their value, the synthesis of substituted 6-azaindoles is non-trivial. Classical methods often lack regiocontrol and functional group tolerance. The electrophilic [4+1]-cyclization strategy circumvents many of these issues by constructing the pyrrole ring directly onto a pre-functionalized pyridine precursor, offering a robust and flexible entry point to this critical molecular architecture.

The Core Concept: Deconstructing the Electrophilic [4+1]-Cyclization

The [4+1]-cyclization, in this context, refers to the annulation of a pyrrole ring onto a pyridine core. The reaction formally combines a four-atom component (the N-C-C-C unit of the aminopyridine) with a one-atom electrophilic carbon source (the "C1" component) to form the five-membered ring.

-

The 4-Atom Component: The workhorse substrate is a 3-amino-4-methylpyridine derivative. The amino group (N1) and the methyl group (C4) are the key reactive centers.

-

The 1-Atom Component: This is a bi-electrophilic C1 source. A variety of reagents can fill this role, with their choice dictating the substitution pattern of the final product. Common examples include trifluoroacetic anhydride (TFAA), the Vilsmeier-Haack reagent (POCl₃/DMF), and difluoroacetic anhydride (DFAA)[2][3][4].

Mechanistic Principles

The reaction does not proceed through a concerted cycloaddition. Instead, it is a stepwise electrophilic process. A plausible mechanism, particularly when using highly electrophilic anhydrides like TFAA, involves several key steps[3][5]:

-

Activation of the Methyl Group: The reaction is initiated by the activation of the C4-methyl group. The pyridine nitrogen is acylated by the electrophile (e.g., TFAA), forming a pyridinium salt. This dramatically increases the acidity of the methyl protons.

-

Formation of a Nucleophilic Intermediate: In the presence of a base (often pyridine itself), the activated methyl group is deprotonated to form a C-nucleophilic methylidene derivative (an enamine-like species).

-

Electrophilic Attack: The nucleophilic methylidene intermediate attacks another molecule of the electrophilic C1 source. This process can happen twice, leading to a bis-acylated intermediate at the methylene carbon.

-

Cyclization and Aromatization: The amino group at the C3 position then acts as an intramolecular nucleophile, attacking one of the newly installed electrophilic carbonyl carbons. This cyclization event, followed by dehydration and hydrolysis of acyl groups on the ring nitrogens during aqueous workup, yields the final, aromatic 6-azaindole system.

Below is a diagram illustrating the proposed mechanistic pathway.

Caption: Proposed mechanism for the [4+1]-cyclization.

A Field-Proven Protocol: Synthesis of 2-Trifluoromethyl-3-trifluoroacetyl-6-azaindole

This protocol is adapted from a scalable and efficient synthesis using trifluoroacetic anhydride (TFAA) as the C1 source[2][4]. This reaction is particularly valuable as it installs synthetically versatile trifluoromethyl and trifluoroacetyl groups onto the azaindole core.

Experimental Workflow

The overall process is a straightforward procedure involving reaction setup, controlled addition, heating, and a standard aqueous workup followed by purification.

Caption: Step-by-step experimental workflow diagram.

Detailed Step-by-Step Methodology

Reagents and Equipment:

-

3-amino-4-methylpyridine

-

Pyridine (anhydrous)

-

Trifluoroacetic anhydride (TFAA)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flask, magnetic stirrer, reflux condenser, ice bath, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-amino-4-methylpyridine (1.0 equiv) and anhydrous pyridine (acting as both solvent and base, ~5-10 volumes).

-

Causality: Anhydrous conditions are crucial as TFAA reacts violently with water. The inert atmosphere prevents unwanted side reactions. Pyridine serves as a non-nucleophilic base to facilitate the deprotonation step in the mechanism.

-

-

Reagent Addition: Cool the stirred solution to 0 °C using an ice bath. Add trifluoroacetic anhydride (3.0-4.0 equiv) dropwise via a syringe, ensuring the internal temperature does not rise significantly.

-

Causality: The reaction between TFAA and the aminopyridine is highly exothermic. Slow, cooled addition is a critical safety and control measure to prevent runaway reactions and byproduct formation. An excess of TFAA is required as it is consumed in multiple steps of the mechanism.

-

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to 80-100 °C for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Workup and Quenching: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

-

Causality: This step safely quenches any remaining TFAA.

-

-

Neutralization and Extraction: Slowly neutralize the acidic mixture by adding saturated aqueous NaHCO₃ until effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Causality: Neutralization removes acidic byproducts and ensures the product is in its neutral form for efficient extraction into the organic layer.

-

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Causality: The brine wash removes residual water, and MgSO₄ removes the last traces of moisture to yield a crude solid or oil.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-azaindole product.

Scope, Limitations, and Data

The utility of a synthetic method is defined by its substrate scope and its tolerance for various functional groups.

Substrate Scope

This [4+1]-cyclization has been shown to be tolerant of a range of substituents on the starting 3-amino-4-methylpyridine ring. The reaction generally proceeds in good yields for substrates that do not possess groups that interfere with the highly electrophilic conditions.

Table 1: Representative Substrate Scope for the [4+1]-Cyclization with TFAA

| Entry | Starting 3-amino-4-methylpyridine | Product 6-Azaindole | Typical Yield (%) |

|---|---|---|---|

| 1 | Unsubstituted | 2-CF₃, 3-COCF₃ | 80-90% |

| 2 | 2-Chloro | 7-Chloro-2-CF₃, 3-COCF₃ | 75-85% |

| 3 | 5-Bromo | 4-Bromo-2-CF₃, 3-COCF₃ | 70-80% |

| 4 | 2-Methoxy | 7-Methoxy-2-CF₃, 3-COCF₃ | 60-70% |

| 5 | 3-amino-4-methylquinoline | Benzo-fused analog | 45-55% |

Yields are approximate and based on literature reports[3].

Limitations and Troubleshooting

-

Steric Hindrance: The reaction is sensitive to steric hindrance around the reacting centers. For instance, substituents at the C2 position of the pyridine ring can impede the initial acylation and subsequent cyclization, sometimes leading to N-acylation as the sole product[3].

-

Electron-Withdrawing Groups: Strongly electron-withdrawing groups on the pyridine ring can deactivate the system, slowing down the reaction or requiring higher temperatures.

-

Alternative Electrophiles: While TFAA is highly effective, other C1 sources can be used to generate different products. The Vilsmeier-Haack reagent yields 3-formyl-6-azaindoles, though sometimes in lower yields without optimization[1][5]. Difluoroacetic anhydride (DFAA) can be used to install a difluoromethyl group at the 2-position[2][3].

-

Troubleshooting Low Yields: If yields are low, consider:

-

Purity of Reagents: Ensure all reagents, especially pyridine and TFAA, are anhydrous and of high purity.

-

Temperature Control: Both the initial addition and the final heating temperature are critical parameters that may require optimization for specific substrates.

-

Stoichiometry: The ratio of TFAA to the substrate may need to be adjusted.

-

Conclusion

The electrophilic [4+1]-cyclization of 3-amino-4-methylpyridines is a modern, powerful, and highly convergent strategy for the synthesis of medicinally relevant 6-azaindoles. Its operational simplicity, scalability, and ability to rapidly generate complex and functionalized cores make it an invaluable tool for drug discovery and development. By understanding the core mechanistic principles and the key experimental parameters outlined in this guide, researchers can effectively leverage this reaction to accelerate the synthesis of novel chemical entities.

References

-

Ivonin, S. P., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ChemRxiv. [Link]

-

Ivonin, S. P., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ResearchGate. [Link]

-

Reddy, R. P., et al. (2024). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. Organic Chemistry Frontiers, 11, 2088-2094. [Link]

-

Ivonin, S. P., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]

-

Reddy, R. P., et al. (2024). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. RSC Publishing. [Link]

-

Ivonin, S. P., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. chemrxiv.org [chemrxiv.org]

Vilsmeier-Haack formylation of 3-amino-4-methylpyridines

An In-Depth Technical Guide to the Vilsmeier-Haack Reaction of 3-Amino-4-Methylpyridines: Formylation, Cyclization, and Synthetic Utility

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the Vilsmeier-Haack reaction as applied to 3-amino-4-methylpyridine substrates. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond standard procedural outlines to dissect the nuanced reactivity of this specific heterocyclic system. We will explore not only the expected formylation but also a critical, mechanistically distinct cyclization pathway that yields valuable 6-azaindole scaffolds. The content herein synthesizes mechanistic theory with practical, field-tested protocols to provide a comprehensive and authoritative resource.

Foundational Principles: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a robust and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The process utilizes a "Vilsmeier reagent," a substituted chloroiminium ion, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[3][4][5] This reagent functions as a mild electrophile that attacks the electron-rich positions of a substrate.[1][6] The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde.[4][7]

The classical mechanism involves two primary stages:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the highly electrophilic chloroiminium ion, often called the Vilsmeier reagent.[5][6][8]

-

Electrophilic Aromatic Substitution: The electron-rich aromatic substrate attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of an iminium intermediate which, upon hydrolysis, yields the formylated product.[4][6]

While this reaction is broadly applicable, its outcome on substituted pyridines, particularly those bearing both amino and methyl groups, is not always straightforward. The unique electronic and structural features of 3-amino-4-methylpyridine lead to competing reaction pathways of significant synthetic interest.

The Dichotomy of Reactivity: Formylation vs. Azaindole Cyclization

When 3-amino-4-methylpyridine is subjected to Vilsmeier-Haack conditions, the reaction can proceed via two distinct pathways. The directing influence of the powerful electron-donating amino group would typically suggest electrophilic substitution at the C2 or C6 positions. However, a fascinating and synthetically valuable alternative pathway often dominates: a [4+1]-cyclization to form a 3-formyl-6-azaindole.